![molecular formula C8H3ClF4O2 B2699461 3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid CAS No. 381229-48-7](/img/structure/B2699461.png)
3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid
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Overview
Description
3-Chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid is a derivative of benzoic acid featuring a chloride, a fluoride, and a trifluoromethyl at the 3-, 4-, and 5-positions, respectively . It is employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .
Molecular Structure Analysis
The molecular structure of 3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid is represented by the formula C8H3ClF4O2 . The InChI code is 1S/C8H3ClF4O2/c9-5-2-3 (7 (14)15)1-4 (6 (5)10)8 (11,12)13/h1-2H, (H,14,15) and the InChI key is UYEXBYNDDVJLHJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid include a molecular weight of 242.56 , and a physical form of white to yellow solid . The melting point is 104-108 °C .Scientific Research Applications
- Internal Standard : It serves as an internal standard during ultra-trace analysis of fluorinated aromatic carboxylic acids by gas chromatography/mass spectrometry (GC/MS) .
Analytical Chemistry and Chromatography
Medicinal Chemistry and Active Pharmaceutical Ingredients (APIs)
Safety and Hazards
3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory system toxicity . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be worn when handling this chemical .
properties
IUPAC Name |
3-chloro-4-fluoro-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O2/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEXBYNDDVJLHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid |
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